molecular formula C₄H₇N₃O₂ B1140705 2-Amino-2-butenediamide CAS No. 18486-76-5

2-Amino-2-butenediamide

Cat. No.: B1140705
CAS No.: 18486-76-5
M. Wt: 129.12
InChI Key:
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Description

2-Amino-2-butenediamide is an organic compound with the molecular formula C4H7N3O2 It is characterized by the presence of an amino group and two amide groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-butenediamide can be achieved through several methods. One common approach involves the reaction of maleic anhydride with ammonia, followed by the addition of an amine to form the desired product. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound often involves the use of biotransformation methods. For example, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through biotransformation. This is followed by esterification and ammonolysis reactions to obtain the target compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-butenediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and amide groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-2-butenediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various industrial chemicals and materials

Comparison with Similar Compounds

  • 2-Aminobutyric acid
  • 2-Aminopyrimidine
  • 2-Aminobutanamide

Comparison: 2-Amino-2-butenediamide is unique due to its specific structure, which includes both amino and amide groups attached to a butene backbone. This structure allows it to participate in a wide range of chemical reactions and interactions, making it distinct from other similar compounds. For example, while 2-Aminobutyric acid is primarily used in the synthesis of pharmaceuticals, this compound has broader applications in both chemistry and biology .

Properties

IUPAC Name

2-aminobut-2-enediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c5-2(4(7)9)1-3(6)8/h1H,5H2,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYHPLMZKVZJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695905
Record name 2-Aminobut-2-enediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18486-76-5
Record name 2-Aminobut-2-enediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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